molecular formula C10H19ClN2O2 B13914934 tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride

tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride

Katalognummer: B13914934
Molekulargewicht: 234.72 g/mol
InChI-Schlüssel: DLHOCQNOGKASMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride: is a chemical compound with a unique spirocyclic structure. It is often used in various scientific research applications due to its distinctive chemical properties and reactivity. The compound is known for its stability and versatility in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.

Wirkmechanismus

The mechanism of action of tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • tert-butyl N-(2-azaspiro[3.3]heptan-5-yl)carbamate hydrochloride
  • tert-butyl N-(1-oxaspiro[2.3]hexan-5-yl)methylcarbamate

Comparison: tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications.

Eigenschaften

Molekularformel

C10H19ClN2O2

Molekulargewicht

234.72 g/mol

IUPAC-Name

tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-7-4-10(7)5-11-6-10;/h7,11H,4-6H2,1-3H3,(H,12,13);1H

InChI-Schlüssel

DLHOCQNOGKASMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC12CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.